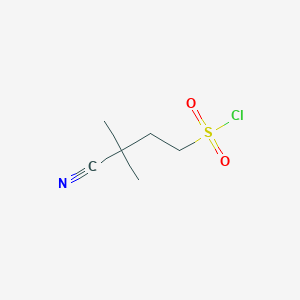

3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-Cyano-3,3-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl2) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Cyano-3,3-dimethylpropane-1-sulfonic acid+SOCl2→3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride+SO2+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include bases (e.g., pyridine), acids (e.g., hydrochloric acid), and reducing agents (e.g., LiAlH4) . Major products formed from these reactions include sulfonamides, sulfonates, and amines .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride serves as a crucial building block in organic synthesis. It is employed in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to form stable sulfonamide linkages makes it particularly valuable in drug design.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for developing new drugs. Its electrophilic nature allows it to react with amines, alcohols, and thiols to form sulfonamides, which are essential structures in many therapeutic agents. The compound's role in bioconjugation also facilitates the modification of proteins and peptides, aiding in studies related to their structure and function.

Biological Research

The compound is increasingly used in biological research for modifying biomolecules. Its reactivity allows researchers to study protein interactions and develop therapeutic agents targeting specific biological pathways.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials such as polymers and surfactants. Its unique properties enable the development of innovative materials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis through sulfonamide formation.

Case Study 2: Cytotoxic Effects

Research on cytotoxic effects indicated that this compound selectively induced apoptosis in certain cancer cell lines while sparing normal cells. MTT assays quantified cell viability and showed that higher concentrations led to increased cell death.

The following table summarizes key findings from studies involving this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial | Significant activity against Gram-positive bacteria; mechanism linked to cell wall disruption |

| Cytotoxicity | Induced apoptosis in cancer cells; selective toxicity observed |

Wirkmechanismus

The mechanism of action of 3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols . This reactivity allows the compound to form stable covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives . The cyano group can also participate in reactions, such as reduction to form amines .

Vergleich Mit ähnlichen Verbindungen

3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cyano-containing compounds. Similar compounds include:

Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.

Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

3-Cyano-3-methylbutane-1-sulfonyl chloride: A structurally similar compound with a different branching pattern.

The uniqueness of this compound lies in its highly branched structure and the presence of both cyano and sulfonyl chloride groups, which provide versatile reactivity and potential for diverse applications .

Biologische Aktivität

3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride (CAS Number: 1468821-69-3) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant research findings.

The compound features a sulfonyl chloride group, which is known for its high reactivity towards nucleophiles. The presence of the cyano group further enhances its utility in various chemical reactions. The general reaction mechanism involves nucleophilic substitution where the sulfonyl chloride reacts with amines, alcohols, and thiols to form sulfonamides and other derivatives .

The biological activity of this compound can be attributed to its electrophilic nature. The sulfonyl chloride group is susceptible to nucleophilic attack, leading to the formation of stable sulfonamide linkages, which are crucial in drug design. This reactivity allows for modifications of biomolecules, making it a valuable tool in biological research.

Applications in Medicinal Chemistry

- Drug Development : The compound is utilized in synthesizing various pharmaceuticals due to its ability to form stable linkages. It serves as a building block for developing new drugs targeting different biological pathways.

- Bioconjugation : It is employed in modifying proteins and peptides, aiding in studies related to their structure and function. This application is essential for understanding protein interactions and developing therapeutic agents.

Biological Activity Data

The following table summarizes key findings from studies involving this compound:

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of this compound, it was found to exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis due to the formation of sulfonamides.

Case Study 2: Cytotoxic Effects

Research on the cytotoxic effects of this compound revealed that it selectively induced apoptosis in certain cancer cell lines while sparing normal cells. The study utilized MTT assays to quantify cell viability and demonstrated that concentrations above a specific threshold led to increased cell death .

Eigenschaften

IUPAC Name |

3-cyano-3-methylbutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2S/c1-6(2,5-8)3-4-11(7,9)10/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWGOGWEGOXBHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCS(=O)(=O)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.